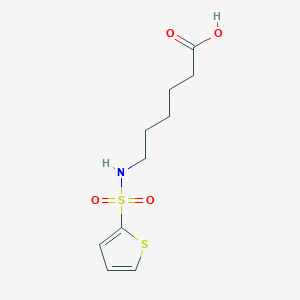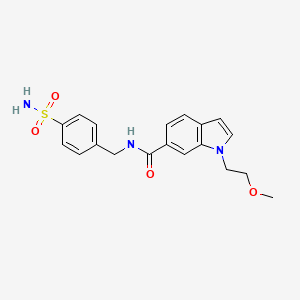![molecular formula C20H19ClN4O3S3 B12165869 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12165869.png)
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a chlorophenyl derivative under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced by reacting the intermediate with a methylating agent, such as methyl iodide, in the presence of a base.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate with an acylating agent, such as acetic anhydride, under basic conditions.
Condensation with Dimethoxyphenyl Group: The final step involves the condensation of the intermediate with a dimethoxyphenyl derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Signaling Pathways: It can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Induce Cellular Stress: It can induce cellular stress responses, leading to the activation of protective mechanisms or cell death.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a dimethoxyphenyl group.
2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar structure but with additional chlorine atoms on the phenyl ring.
Uniqueness
The uniqueness of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H19ClN4O3S3 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-16-9-5-7-13(18(16)28-2)10-22-23-17(26)12-30-20-25-24-19(31-20)29-11-14-6-3-4-8-15(14)21/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10- |
InChI Key |
QJRCZABLTKSAOK-YVNNLAQVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12165794.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12165799.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B12165803.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)
![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![3-Benzyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12165831.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12165848.png)
![4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12165852.png)


![2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B12165866.png)
